N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine
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Overview
Description
N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine is a synthetic compound known for its potential applications in various scientific fields. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.
Preparation Methods
The synthesis of N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine involves several steps. One common method includes the reaction of adenosine with methoxyphenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine has several applications in scientific research:
Chemistry: It is used as a ligand in various chemical reactions, including Suzuki–Miyaura coupling.
Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting adenosine receptors.
Industry: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine involves its interaction with adenosine receptors, particularly the A3 receptor. This interaction inhibits adenylyl cyclase activity, leading to various downstream effects on cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is known to affect signal transduction and energy transfer .
Comparison with Similar Compounds
N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine can be compared with other adenosine derivatives, such as:
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound with unique applications in organic synthesis.
This compound stands out due to its specific interaction with adenosine receptors and its potential therapeutic applications.
Properties
Molecular Formula |
C20H21N5O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-[2-(4-methoxyphenyl)ethynyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H21N5O6/c1-29-12-6-3-11(4-7-12)5-8-14-22-18(24-30-2)15-19(23-14)25(10-21-15)20-17(28)16(27)13(9-26)31-20/h3-4,6-7,10,13,16-17,20,26-28H,9H2,1-2H3,(H,22,23,24)/t13-,16-,17-,20-/m1/s1 |
InChI Key |
MZYNTNQYNANXII-AEVYOOLXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NOC |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NOC |
Origin of Product |
United States |
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